molecular formula C11H7FN2O4 B2592439 1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 1368188-13-9

1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B2592439
CAS No.: 1368188-13-9
M. Wt: 250.185
InChI Key: DQFHGWGYSJFRHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a fluorinated heterocyclic compound of high interest in medicinal chemistry and drug discovery research. This molecule features a pyridazinone core, a privileged scaffold known for its diverse biological activities. The structure combines a 3-fluorophenyl substituent at the N-1 position with carboxylic acid and hydroxyl groups, offering multiple sites for hydrogen bonding and metal coordination, making it a valuable building block for the synthesis of more complex molecules or for use in biochemical probing . Compounds based on the dihydropyridazine scaffold, particularly those with fluorine substitutions on the phenyl ring, have been investigated as key intermediates in the development of potent enzyme inhibitors . For instance, structurally similar 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives have been identified as potent, nanomolar-range c-Met kinase inhibitors with demonstrated anti-proliferative activity in cancer cell lines and acceptable pharmacokinetic properties . Furthermore, the aminothienopyridazine class, which shares structural similarities with the pyridazinone core, has shown significant promise as tau aggregation inhibitors for potential intervention in Alzheimer's disease and other tauopathies . This compound is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(3-fluorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O4/c12-6-2-1-3-7(4-6)14-9(16)5-8(15)10(13-14)11(17)18/h1-5,15H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFHGWGYSJFRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C=C(C(=N2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Antimicrobial Activity

Research has indicated that derivatives of pyridazine compounds, including 1-(3-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, possess significant antibacterial properties. A study demonstrated that these compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics like ciprofloxacin .

Anticancer Potential

Several studies have highlighted the anticancer potential of pyridazine derivatives. For instance, compounds similar to 1-(3-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine have been evaluated for their cytotoxic effects on various cancer cell lines. These studies often involve in vitro assays to assess cell viability and apoptosis induction .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vivo studies using animal models revealed that it can significantly reduce inflammation markers and improve conditions associated with chronic inflammatory diseases .

Case Study 1: Antibacterial Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of 1-(3-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine and tested their antibacterial efficacy against common pathogens. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

Another significant study focused on the anticancer effects of this compound. Researchers utilized a variety of cancer cell lines to evaluate the cytotoxic effects of the synthesized compound. The findings revealed that it induced apoptosis in several cancer types, highlighting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid

  • Molecular Formula : C₁₁H₇ClN₂O₄
  • Molecular Weight : 266.64 g/mol
  • Key Differences :
    • Substitution of F with Cl at the phenyl ring.
    • Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance lipophilicity.
    • Reported purity: 97% .

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

  • Molecular Formula : C₁₁H₇FN₂O₃
  • Molecular Weight : 234.19 g/mol
  • Key Differences :
    • Fluorine at the para position instead of meta on the phenyl ring.
    • The para substitution may alter electronic effects (e.g., resonance) and steric interactions with biological targets.
    • Commercial availability: Purity >95% .

1-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

  • Molecular Formula : C₁₂H₈F₂N₂O₄
  • Molecular Weight : 282.21 g/mol
  • Key Differences: Additional fluorine at the C4 position of the phenyl ring. Purity: >90% .

Core Structure Modifications

4-Hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (Parent Core)

  • Molecular Formula : C₅H₄N₂O₄
  • Molecular Weight : 156.10 g/mol
  • Key Differences: Lacks the 3-fluorophenyl substituent. Safety Classified as acutely toxic (oral, Category 4) and irritant (skin/eyes) .

1-(Isoquinolin-1-yl)ethan-1-ol Derivatives

  • Example: 1-(isoquinolin-1-yl)ethan-1-ol
  • Molecular Formula : C₈H₁₂N₂O₂S
  • Key Differences: Replacement of the pyridazine core with an isoquinoline system. Sulfur-containing substituents may confer distinct redox properties. Purity: 95% .

Physicochemical and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight Substituent Position Purity Key Properties/Applications
Target Compound C₁₁H₇FN₂O₄ 266.19 3-Fluorophenyl 95–98% Intermediate for antitumor agents
1-(3-Chlorophenyl) Analog C₁₁H₇ClN₂O₄ 266.64 3-Chlorophenyl 97% Higher lipophilicity
1-(4-Fluorophenyl) Analog C₁₁H₇FN₂O₃ 234.19 4-Fluorophenyl >95% Improved metabolic stability
Parent Core (No Substituent) C₅H₄N₂O₄ 156.10 None 95–98% High polarity; limited bioavailability

Biological Activity

1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H8_{8}FN2_{N_2}O4_{4}
  • Molecular Weight : 250.19 g/mol
  • CAS Number : Not specified in the search results.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related pyridazine derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound's structural analogs have shown promise in cancer therapy. For example, derivatives containing the pyridazine core have been evaluated for their ability to inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116. These studies report IC50_{50} values in the low micromolar range, indicating potent anticancer effects .

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of experiments were conducted to evaluate the antibacterial efficacy of pyridazine derivatives against Gram-positive and Gram-negative bacteria.
    • Results indicated a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL for certain derivatives, showcasing their potential as antibiotic agents .
  • Anticancer Efficacy :
    • In vitro studies demonstrated that pyridazine derivatives could significantly reduce cell viability in cancer cell lines.
    • The most effective compounds were identified as having a selective action against CDK2 and CDK9 with IC50_{50} values of 0.36 µM and 1.8 µM respectively .

Data Table

PropertyValue
Molecular FormulaC11_{11}H8_{8}FN2_{N_2}O4_{4}
Molecular Weight250.19 g/mol
Antimicrobial MIC12.5 µg/mL
Anticancer IC50_{50}0.36 µM (CDK2), 1.8 µM (CDK9)

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves condensation reactions between fluorinated phenyl precursors and pyridazine intermediates. For example, similar pyridazine derivatives are synthesized via cyclization of hydrazine derivatives with ketones or aldehydes under acidic or basic conditions . Optimization strategies include:

  • Catalyst selection : Palladium or copper catalysts improve cyclization efficiency (e.g., used in analogous heterocyclic syntheses) .
  • Solvent effects : Polar aprotic solvents like DMF enhance reaction rates .
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions .
  • Purity monitoring : Use HPLC or LCMS to track intermediate purity and adjust stoichiometry .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR identifies substituent positions and confirms fluorophenyl integration (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1] ion matching theoretical mass) .
  • HPLC : Quantifies purity (>95% recommended for biological assays) .
  • X-ray crystallography : Resolves tautomeric forms of the dihydropyridazine ring .

Q. How can researchers determine key physicochemical properties such as solubility, logP, and pKa?

Methodological Answer:

  • Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) .
  • logP (lipophilicity) : Use reverse-phase HPLC with a calibrated C18 column .
  • pKa : Conduct potentiometric titration with automated titrators (e.g., Sirius T3) to assess ionizable groups (hydroxy and carboxylic acid) .

Advanced Research Questions

Q. What in vitro or in vivo models are suitable for evaluating the pharmacokinetic profile and metabolic stability of this compound?

Methodological Answer:

  • In vitro metabolic stability : Use liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration to assess free fraction .
  • In vivo PK : Administer via IV/oral routes in rodents; collect plasma samples for LC-MS/MS analysis of AUC and bioavailability .

Q. How should researchers design experiments to resolve discrepancies in reported toxicity data for pyridazine derivatives?

Methodological Answer:

  • Cross-species toxicity assays : Compare rodent and human cell lines (e.g., HepG2) to identify species-specific effects .
  • Mechanistic studies : Use transcriptomics/proteomics to pinpoint pathways affected by contradictory results (e.g., oxidative stress vs. mitochondrial dysfunction) .
  • Dose-response validation : Replicate studies with standardized protocols (e.g., OECD guidelines) to minimize variability in LD50/NOAEL values .

Q. What computational strategies can predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase) using AutoDock Vina; validate with mutagenesis studies .
  • QSAR modeling : Train models on pyridazine derivatives to predict logD, solubility, or toxicity .
  • DFT calculations : Analyze electron density maps to assess tautomeric stability or fluorophenyl ring effects on acidity .

Q. How can stability under physiological conditions be assessed to inform formulation development?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 3–9) .
  • Degradant identification : Use LC-HRMS to characterize byproducts (e.g., decarboxylation or ring-opening products) .
  • Excipient compatibility : Screen with common stabilizers (e.g., cyclodextrins) via differential scanning calorimetry (DSC) .

Data Contradiction Analysis

Q. How should conflicting data on mutagenicity or carcinogenicity (e.g., IARC vs. ACGIH classifications) be addressed?

Methodological Answer:

  • Replicate assays : Perform Ames tests (OECD 471) and micronucleus assays (OECD 487) in parallel .
  • Dose-range refinement : Test concentrations spanning reported thresholds to identify nonlinear responses .
  • Epigenetic profiling : Assess DNA methylation/histone modifications to clarify mechanisms absent in prior studies .

Q. What strategies mitigate discrepancies in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer:

  • Cell-line panels : Screen across diverse cancer (NCI-60) and microbial strains to identify selectivity patterns .
  • Target deconvolution : Use CRISPR-Cas9 libraries or chemical proteomics to map off-target interactions .
  • Pharmacophore modeling : Compare structural features with known actives to rationalize activity differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.